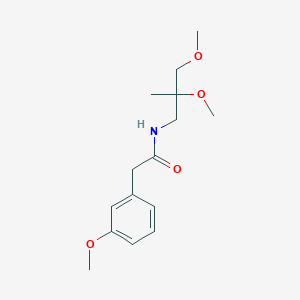

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide

Description

Structural Characterization and Nomenclature of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide

Systematic IUPAC Nomenclature and Structural Isomerism

The compound’s systematic IUPAC name, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide , reflects its intricate substituent arrangement. The parent chain is an acetamide group (CH₃CONH– ), with two primary substituents:

- A 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen atom.

- A 3-methoxyphenoxy group (–O–C₆H₄–OCH₃) bonded to the α-carbon of the acetamide backbone.

The molecular formula, C₁₅H₂₃NO₅ , corresponds to a molecular weight of 297.35 g/mol . The structure features three methoxy (–OCH₃) groups, contributing to its polarity and influencing its conformational flexibility.

Structural Isomerism :

- Stereoisomerism : The branched 2,3-dimethoxy-2-methylpropyl chain introduces a chiral center at the C2 position of the propyl group. However, no specific stereoisomeric data are available in the literature for this compound.

- Tautomerism : The acetamide group can theoretically exhibit keto-enol tautomerism, though this is unlikely under standard conditions due to the stability of the amide bond.

Table 1: Key Structural Descriptors

Comparative Analysis of Related Substituted Acetamide Derivatives

Substituted acetamides exhibit diverse pharmacological and agrochemical activities depending on their substituent patterns. The target compound’s 3-methoxyphenoxy and dimethoxypropyl groups distinguish it from analogs:

Table 2: Structural and Functional Comparisons with Analogous Acetamides

- Phenoxyacetamide Backbone : The 3-methoxyphenoxy group in the target compound parallels structural motifs in synthetic auxin agonists (e.g., compound 602), which regulate plant growth. Unlike herbicidal analogs (e.g., dimethenamid), the methoxy substituents may reduce soil mobility while enhancing receptor selectivity.

- Branched Alkyl Chain : The 2,3-dimethoxy-2-methylpropyl group contrasts with linear chains in compounds like N-[2-(3-methoxyphenoxy)ethyl]acetamide . This branching likely improves metabolic stability by sterically hindering enzymatic degradation.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide are limited, insights can be drawn from structurally related compounds. For example, phaeosphaeride A (C₁₅H₂₃NO₅), which shares the same molecular formula, crystallizes in a layered structure with two independent molecules per asymmetric unit. Key features include:

- Hydrogen-Bonded Networks : O–H···O interactions form zigzag patterns within (001) planes, stabilizing the crystal lattice.

- Interdigitated Alkyl Chains : The butyl chains of phaeosphaeride A interlock with adjacent layers, a phenomenon potentially replicated in the target compound’s dimethoxypropyl group.

Conformational Flexibility :

- The 3-methoxyphenoxy group’s orientation relative to the acetamide backbone may adopt multiple rotameric states, influenced by steric interactions with the bulky dimethoxypropyl chain.

- Density functional theory (DFT) simulations of similar acetamides suggest that methoxy groups stabilize planar conformations via resonance effects.

Table 3: Hypothetical Crystallographic Parameters (Based on Phaeosphaeride A)

| Parameter | Value/Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.34 Å, b = 18.56 Å, c = 14.72 Å |

| Hydrogen Bonds | O–H···O (2.6–3.0 Å) |

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(20-4,11-18-2)10-16-14(17)9-12-6-5-7-13(8-12)19-3/h5-8H,9-11H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXDOMMTQJRNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC(=CC=C1)OC)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxy-2-methylpropylamine and 3-methoxyphenylacetic acid.

Amide Formation: The primary step involves the formation of an amide bond between the amine and the carboxylic acid. This can be achieved through a condensation reaction using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated from C₁₅H₂₁NO₄. †Estimated from C₂₅H₂₅NO₃. ‡Calculated from C₁₁H₁₁N₃O₂S.

Key Observations:

Substituent Effects on Bioactivity :

- Chloro vs. Methoxy Groups : Chloro-substituted analogs (e.g., alachlor) exhibit herbicidal activity due to electrophilic reactivity, whereas methoxy groups in the target compound may improve solubility and reduce toxicity, favoring pharmaceutical use .

- Heterocyclic Moieties : Compounds like N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide show enhanced cytotoxicity, likely due to the thiadiazole ring’s electron-withdrawing properties and sulfur-mediated interactions .

Crystallographic and Conformational Differences :

- N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide) exhibit varied dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influencing molecular packing and hydrogen-bonding networks . The target compound’s bulky 2-methylpropyl group may hinder close packing, reducing crystallinity compared to planar analogs.

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods for similar acetamides, such as EDC/HOBt-mediated coupling () or silane-assisted deprotection (). For example, compound 40005 was synthesized via chlorotrimethylsilane (TMS-Cl) and NaI in acetonitrile under reflux .

Pharmacokinetic Implications :

- The 2,3-dimethoxy-2-methylpropyl group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methoxymethyl in alachlor), though excessive bulk could limit solubility .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Methoxy Groups : These groups may enhance lipid solubility and bioavailability.

- Acetamide Functional Group : This group is known for its role in various biological activities.

The molecular formula is , with a molecular weight of approximately 277.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it mimics natural substrates, blocking active sites and preventing substrate binding.

- Cell Membrane Penetration : The methoxy groups enhance the ability of the compound to penetrate cell membranes, facilitating its interaction with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's efficacy was evaluated against several cancer types, showing promising results in reducing cell viability .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest a moderate level of antibacterial activity, warranting further exploration into its mechanism and potential applications in treating infections .

Study 2: Anticancer Activity

In a recent study focusing on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 70 |

| 50 | 45 |

The study concluded that the compound effectively reduces cell viability and may serve as a lead compound for developing new anticancer therapies.

Q & A

Q. How can crystallography aid in understanding conformational flexibility?

- Methodology : Grow single crystals via slow evaporation (e.g., methanol/water mixtures). X-ray diffraction resolves bond angles and torsional strain in the dimethoxypropyl chain. Compare with N-(2,3-dimethylphenyl)-2,2,2-trimethylacetamide structures to identify steric effects .

Data Contradiction Analysis Example

- Issue : Discrepancy between MMP inhibition in vitro and lack of efficacy in animal models.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.